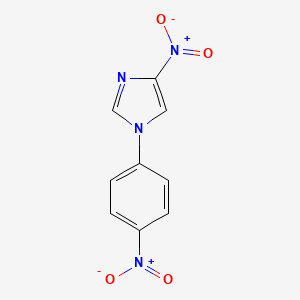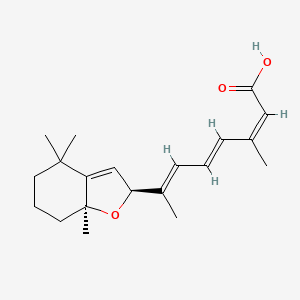
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its unique structure, which includes an epoxy group and a cis configuration at the 13th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 13-cis retinoic acid using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoic acid derivatives.
Biology: Investigated for its role in cellular differentiation and gene expression.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the development of cosmetic products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
All-trans Retinoic Acid: A naturally occurring retinoic acid with a different configuration.
13-cis Retinoic Acid: A closely related compound with a cis configuration at the 13th position but lacking the epoxy group.
5,6-Epoxy-All-Trans-Retinoic Acid: Another epoxy retinoic acid derivative with a different configuration.
Uniqueness
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is unique due to its specific structural features, including the epoxy group and the cis configuration at the 13th position. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2Z,4E,6E)-7-[(2S,7aS)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20-/m0/s1 |
Clé InChI |
QDOSIDVGVRAXSE-OADFMSRKSA-N |
SMILES isomérique |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@@](O1)(CCCC2(C)C)C |
SMILES canonique |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


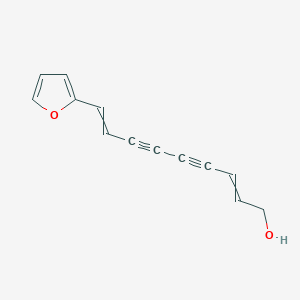
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
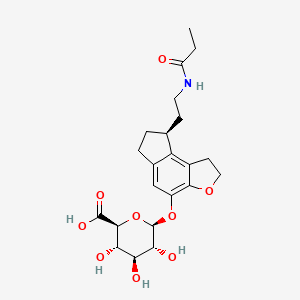
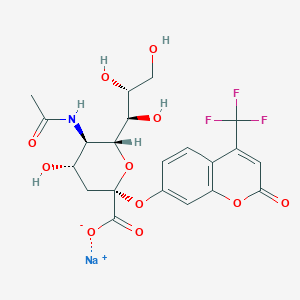
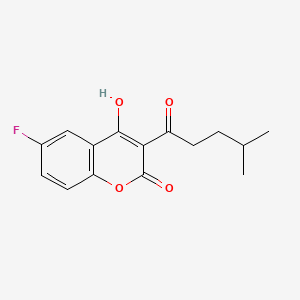
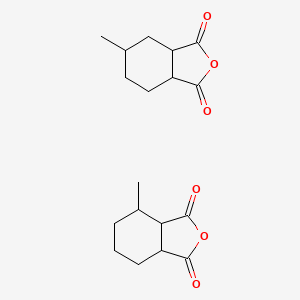
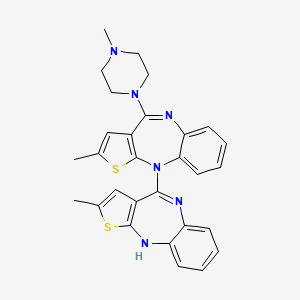
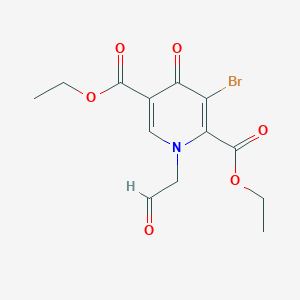

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
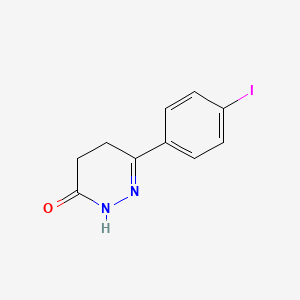
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
